5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3/c1-27-11-16(19(29)25-13-7-9-15(10-8-13)31-21(22,23)24)18-17(12-27)20(30)28(26-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTBSAAAZQVCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 434.41 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as ELOVL6 (elongation of very long-chain fatty acids protein 6), which plays a critical role in fatty acid metabolism. In vitro studies demonstrated that it inhibits ELOVL6 with high selectivity over other family members, suggesting potential therapeutic applications in metabolic disorders .
- Carbonic Anhydrase Inhibition : Similar compounds have been studied for their ability to inhibit carbonic anhydrases (CAs), which are essential for various physiological processes. The inhibition profiles indicate potential use as antibacterial agents due to their selective action against bacterial isoforms .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-inflammatory Effects : Pyrazolo[4,3-c]pyridine derivatives have shown promise in reducing inflammation in various models. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Some derivatives have exhibited cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
- Metabolic Disorders : Given its role in fatty acid metabolism through ELOVL6 inhibition, the compound may be explored for managing obesity and related metabolic syndromes .
Case Study 1: ELOVL6 Inhibition
A study investigating the pharmacological properties of a closely related compound demonstrated that it significantly reduced the elongation index of fatty acids in hepatocytes. This suggests that compounds like this compound could be effective in targeting lipid metabolism disorders .
Case Study 2: Antimicrobial Activity
Research on similar pyrazolo derivatives revealed their effectiveness against various bacterial strains by inhibiting specific carbonic anhydrases. This highlights the potential for developing new antibiotics from this class of compounds .
Research Findings Summary
Scientific Research Applications
5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a research compound with the molecular formula C21H15F3N4O3 and a molecular weight of 428.371. It is usually available with 95% purity. Compounds in the pyrazolo[4,3-c]pyridine class are known for diverse biological activities.
This compound is of interest in medicinal chemistry because of its potential biological activities.
Mechanisms of action:
- Inhibition of Enzymatic Activity: This compound can inhibit specific enzymes like ELOVL6 (elongation of very long-chain fatty acids protein 6), which is important in fatty acid metabolism. In vitro studies showed that it inhibits ELOVL6 with high selectivity.
- Carbonic Anhydrase Inhibition: Similar compounds can inhibit carbonic anhydrases (CAs), which are essential for various physiological processes. This inhibition indicates potential as antibacterial agents due to their selective action against bacterial isoforms.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-inflammatory Effects: Pyrazolo[4,3-c]pyridine derivatives may reduce inflammation, which could be helpful in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential: Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.
- Metabolic Disorders: It may be useful for managing obesity and related metabolic syndromes, given its role in fatty acid metabolism through ELOVL6 inhibition.
Case Studies
- ELOVL6 Inhibition: A study on a related compound reduced the elongation index of fatty acids in hepatocytes, suggesting it could be effective in targeting lipid metabolism disorders.
- Antimicrobial Activity: Research on similar pyrazolo derivatives showed effectiveness against various bacterial strains by inhibiting specific carbonic anhydrases, highlighting the potential for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
*Molecular weights estimated based on substituents.
Key Research Findings
Substituent Effects on Pharmacokinetics
- Trifluoromethoxy (CF₃O) vs.
- Thiophene vs. Phenyl: The thiophene-containing analog introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals contacts), which may alter binding specificity in biological targets.
Core Structure Influence
- Pyrazolo[4,3-c]pyridine vs. Diazaspiro Systems: Compounds from EP 4 374 877 A2 utilize diazaspiro cores, which confer conformational rigidity. This contrasts with the planar pyrazolo[4,3-c]pyridine system, suggesting differences in target engagement (e.g., kinase vs. G-protein-coupled receptor targets).
Q & A
Q. What are the recommended synthetic routes for preparing this pyrazolo-pyridine carboxamide derivative?
A multi-step synthesis is typically required, starting with the construction of the pyrazolo[4,3-c]pyridine core. Key steps include cyclization of substituted hydrazines with β-ketoesters, followed by functionalization at the 7-position with a carboxamide group. Amine coupling reactions (e.g., using HATU or EDCI as coupling agents) are critical for introducing the N-(4-(trifluoromethoxy)phenyl) moiety. Post-synthetic purification via column chromatography and recrystallization ensures high purity .
Q. How should researchers characterize the compound’s structural integrity?
Combine spectroscopic and crystallographic methods:
- NMR (1H, 13C) : Confirm substituent positions (e.g., trifluoromethoxy group at N-phenyl) and hydrogen bonding patterns in the pyrazolo-pyridine core .
- X-ray crystallography : Resolve conformational ambiguities, such as the orientation of the trifluoromethoxy group and planarity of the heterocyclic system. Example parameters: triclinic crystal system (space group P1), unit cell dimensions a = 9.85 Å, b = 14.55 Å, c = 16.79 Å .
- IR spectroscopy : Validate carbonyl (C=O) and amide (N-H) stretches .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or predict reactivity?
Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, particularly for cyclization and amide coupling steps. Tools like Gaussian or ORCA can predict steric/electronic effects of substituents (e.g., electron-withdrawing trifluoromethoxy group). Reaction path search algorithms, combined with machine learning, can narrow optimal conditions (e.g., solvent, temperature) to reduce trial-and-error experimentation .
Q. What strategies address discrepancies in spectral vs. crystallographic data?
For example, if NMR suggests a planar structure but crystallography reveals puckering in the pyrazolo-pyridine ring:
- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility.
- Computational validation : Compare DFT-optimized geometries with experimental data.
- Cross-technique calibration : Use solid-state NMR to reconcile solution-state and crystal-structure observations .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Focus on modifying key pharmacophores:
- Trifluoromethoxy group : Replace with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on target binding.
- Pyrazolo-pyridine core : Introduce substituents at the 2-phenyl or 5-methyl positions to probe steric tolerance. Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition) and molecular docking simulations to correlate structural changes with activity .
Q. What analytical methods resolve degradation products under experimental conditions?
- LC-MS/MS : Monitor hydrolytic cleavage of the carboxamide group or oxidation of the trifluoromethoxy moiety.
- TGA/DSC : Identify thermal degradation thresholds (e.g., decomposition above 200°C, as seen in related pyrimidine derivatives) .
- Isolation via preparative HPLC : Characterize degradation intermediates for mechanistic insights .
Methodological Guidance for Data Contradictions
Q. How to resolve conflicting biological activity data across studies?
- Standardize assay conditions : Control variables like solvent (DMSO concentration), pH, and cell line/purity.
- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Leverage cheminformatics : Compare datasets in public repositories (e.g., ChEMBL) to identify outliers or assay-specific biases .
Q. What steps ensure reproducibility in synthetic protocols?
- Detailed kinetic profiling : Track reaction progress via inline FTIR or Raman spectroscopy.
- Batch-to-batch analysis : Use qNMR to quantify purity and confirm consistency in substituent ratios (e.g., 5-methyl vs. 3-oxo groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
